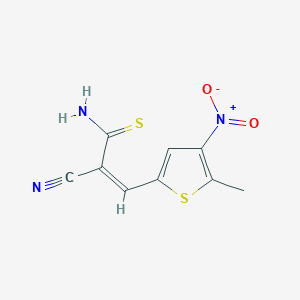

2-cyano-3-(5-methyl-4-nitro-2-thienyl)-2-propenethioamide

説明

Synthesis Analysis

The synthesis of thiophene derivatives, including compounds similar to 2-cyano-3-(5-methyl-4-nitro-2-thienyl)-2-propenethioamide, often involves the interaction of active halo methylene compounds with 3-amino-2-cyanothioacrylamides under mild conditions. This method leads to the formation of polyfunctional thiophene derivatives through a process that affords high specificity and yields. The synthesis approach is notable for its efficiency and the ability to introduce a variety of functional groups into the thiophene core, facilitating the exploration of their photophysical properties (Lugovik et al., 2017).

Molecular Structure Analysis

Thiophene derivatives exhibit a diverse range of molecular structures, significantly influenced by the substituents attached to the thiophene ring. The structure of these compounds is crucial for understanding their chemical reactivity and physical properties. The molecular structure affects the compound's electronic characteristics, optoelectronic properties, and interaction with light, leading to potential applications in fluorescent materials and electronic devices. Detailed analysis and comparison of experimental results with computational models provide insights into the relationship between molecular structure and photophysical properties (Lugovik et al., 2017).

Chemical Reactions and Properties

Thiophene derivatives, including 2-cyano-3-(5-methyl-4-nitro-2-thienyl)-2-propenethioamide, participate in various chemical reactions that showcase their reactivity and functional versatility. These reactions include cycloadditions, nucleophilic substitutions, and electrophilic additions. The presence of functional groups such as cyano, nitro, and thioamide significantly influences the chemical behavior of these compounds, enabling the synthesis of complex molecules with desired properties for specific applications (Rodinovskaya et al., 2002).

Physical Properties Analysis

The physical properties of thiophene derivatives, such as solubility, melting point, and crystallinity, are crucial for their practical applications. These properties are determined by the molecular structure and the nature of the substituents. Understanding the physical properties is essential for designing materials with specific characteristics, such as high thermal stability and suitable solubility for applications in organic electronics and materials science.

Chemical Properties Analysis

The chemical properties of thiophene derivatives, including their reactivity towards various reagents and conditions, are central to their utility in organic synthesis and material science. The electron-rich nature of the thiophene ring makes it susceptible to electrophilic substitution reactions, while the presence of functional groups like cyano and nitro can facilitate nucleophilic attacks and cycloaddition reactions. These chemical properties enable the synthesis of a wide array of compounds with potential applications in drug discovery, agrochemicals, and organic electronics.

科学的研究の応用

Cyanothioacetamide Derivatives in Synthesis

Cyanothioacetamide derivatives are polyfunctional reagents used in synthesizing activated alkenes, pyrans, thiopyrans, pyridines, thiophenes, and more. They offer a versatile starting point for nucleophilic reactions, including the Knoevenagel condensation and Michael reaction, enabling the synthesis of functionally diverse compounds (Dyachenko, Dyachenko, & Nenajdenko, 2018).

Organic Sensitizers for Solar Cell Applications

Organic sensitizers with cyanoacrylic acid groups, which are structurally similar to the compound , have been developed for solar cell applications. These sensitizers exhibit high conversion efficiencies when anchored onto TiO2 films, demonstrating the potential of cyanoacrylic acid derivatives in photovoltaic technology (Kim et al., 2006).

Photophysical Properties of Thiophene Derivatives

Polyfunctional thiophene derivatives, possibly similar to "2-cyano-3-(5-methyl-4-nitro-2-thienyl)-2-propenethioamide," have been synthesized and their photophysical properties studied. These compounds exhibit interesting optoelectronic properties due to intramolecular charge-transfer states, suggesting applications in optoelectronic devices (Lugovik, Eltyshev, Benassi, & Belskaya, 2017).

Electrochemical Polymerization and Functionalization

Electronically conducting organic copolymers have been synthesized from compounds including cyano and thiophene units. These materials show potential for use in electronic devices, highlighting the importance of cyano and thiophene derivatives in creating new electronic materials (Schweiger et al., 2000).

Conformational Polymorphism in Crystal Systems

A study on 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, a compound with structural similarities, reveals hexamorphic crystal polymorphism affecting its physical properties. This research underlines the significance of molecular conformation in determining the properties of solid-state materials (Yu et al., 2000).

特性

IUPAC Name |

(Z)-2-cyano-3-(5-methyl-4-nitrothiophen-2-yl)prop-2-enethioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2S2/c1-5-8(12(13)14)3-7(16-5)2-6(4-10)9(11)15/h2-3H,1H3,(H2,11,15)/b6-2- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLVHRGNTUKLANO-KXFIGUGUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(S1)C=C(C#N)C(=S)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(S1)/C=C(/C#N)\C(=S)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2Z)-2-cyano-3-(5-methyl-4-nitrothiophen-2-yl)prop-2-enethioamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4,5-dimethyl-2-thienyl)carbonyl]-6-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B4625444.png)

![7-(2-furyl)-2-(methylthio)-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4625454.png)

![2-[4-chloro-3-(trifluoromethyl)phenyl]-4,4,7,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B4625467.png)

![N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-3-nitrobenzenesulfonamide](/img/structure/B4625496.png)

![[3-(4-morpholinyl)propyl][3-(2-pyrimidinyloxy)benzyl]amine dihydrochloride](/img/structure/B4625503.png)

![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B4625504.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-biphenylcarboxamide](/img/structure/B4625526.png)

![methyl 2-({[(5-tert-butyl-3-isoxazolyl)amino]carbonyl}amino)benzoate hydrochloride](/img/structure/B4625533.png)

![2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-isopropylphenyl)acetamide](/img/structure/B4625541.png)

![N-methyl-2-{[methyl(phenylsulfonyl)amino]acetyl}hydrazinecarbothioamide](/img/structure/B4625543.png)

![3-methyl-N-(4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B4625548.png)